(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate
Description
(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate is a chiral carbamate derivative featuring a piperidine core substituted with tert-butyl and isopropyl groups. Its stereochemical specificity (S-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties or serving as a precursor in active pharmaceutical ingredient (API) development. The compound’s piperidine ring provides conformational flexibility, while the carbamate groups enhance stability and influence solubility .
Properties
IUPAC Name |
tert-butyl N-[(3S)-piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15(11-7-6-8-14-9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBVMBAQADEBT-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCNC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCCNC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation with Mandelic Acid
The synthesis of (S)-tert-butyl isopropyl(piperidin-3-yl)carbamate often begins with racemic tert-butyl piperidin-3-ylcarbamate, which undergoes optical resolution using chiral resolving agents. A patented method (EP2471775B1) employs (R)-mandelic acid to separate enantiomers via diastereomeric salt formation. For the (S)-enantiomer, the opposite resolving agent—(S)-mandelic acid—is utilized.
Reaction Conditions :
- Substrate : Racemic tert-butyl piperidin-3-ylcarbamate.
- Resolving Agent : (S)-Mandelic acid (1.0 eq) in ethyl acetate.
- Temperature : 25°C with stirring for 24 hours.
- Isolation : Filtration of the precipitated (S)-enantiomer-mandelate salt.
Yield and Purity :
| Parameter | Value |
|---|---|
| Diastereomeric Excess | 97.4% ee (S) |
| Overall Yield | 45–50% |
The salt is subsequently treated with a base (e.g., NaOH) to liberate the free (S)-tert-butyl piperidin-3-ylcarbamate, followed by isopropylation using isopropyl chloroformate.
Multi-Step Synthesis from Chiral Piperidine Intermediates
Hydrazinolysis and Boc Protection
An industrial process for (R)-3-boc-amino-piperidine (analogous to the target compound) involves hydrazinolysis of a benzyl-protected intermediate. Adapting this for the (S)-enantiomer requires starting with (S)-methyl 1-benzylpiperidine-3-carboxylate:
Step 1: Hydrazide Formation
- Reagents : Hydrazine hydrate (3.0 eq), ethanol, reflux (12 hours).
- Intermediate : (S)-1-benzylpiperidine-3-carbohydrazide (yield: 85–90%).
Step 2: Nitrosation and Reduction
- Reagents : Sodium nitrite (1.2 eq), HCl, 0–5°C.
- Product : (S)-1-benzylpiperidin-3-amine (yield: 75%).
Step 3: Boc Protection
- Reagents : Boc anhydride (1.5 eq), triethylamine (2.0 eq), THF, 25°C.
- Product : (S)-tert-butyl piperidin-3-ylcarbamate (yield: 80%).
Isopropylation :
The final step involves reacting the Boc-protected amine with isopropyl chloroformate (1.1 eq) in dichloromethane with DMAP (0.1 eq) to yield the target compound (yield: 70–75%).
Organometallic Approaches to Piperidine Ring Construction
Palladium-Catalyzed Cycloaddition
A thesis on piperidine synthesis (White Rose et al.) describes palladium-catalyzed [3+3] cycloaddition using trimethylenemethane (TMM) complexes. This method constructs the piperidine ring with inherent stereocontrol:
Reaction Setup :
- Substrate : Chiral aziridine derivative (S)-27.
- Catalyst : Pd(PPh₃)₄ (5 mol%), TMM complex 29.
- Conditions : Toluene, 80°C, 12 hours.
- Product : 5-Methylene piperidine 30 (yield: 92%, 98% ee).
Post-Functionalization :
The methylene group is hydrogenated (H₂, Pd/C) to saturate the ring, followed by Boc protection and isopropylation as described in Section 2.1.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial protocols emphasize efficiency and scalability. A modified version of the hydrazinolysis-Boc protection route (Section 2.1) employs continuous flow reactors for:
- Automated Temperature Control : Ensures consistent reaction rates.
- In-Line Purification : Integrated silica gel columns remove byproducts.
Performance Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 88% |
| Purity | 95% | 99% |
| Throughput | 1 kg/day | 10 kg/day |
Comparative Analysis of Synthetic Routes
Efficiency and Stereochemical Outcomes
The table below compares key methodologies:
Trade-offs :
- Optical Resolution : Lower yield but cost-effective for small-scale production.
- Hydrazinolysis : High enantiopurity and scalability but involves hazardous reagents (hydrazine).
- Organometallic : Excellent stereocontrol but requires specialized catalysts.
Chemical Reactions Analysis
(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Medicinal Chemistry Applications
- Enzyme Inhibition : Research indicates that (S)-tert-butyl isopropyl(piperidin-3-yl)carbamate can act as an inhibitor for specific enzymes, which may be crucial for developing therapeutic agents targeting neurological disorders. Its mechanism typically involves binding to enzymes or receptors, modulating their activity, and potentially leading to novel treatment strategies.
- Neuroprotective Effects : Studies have shown that related compounds exhibit neuroprotective properties against amyloid beta peptide aggregation, which is associated with Alzheimer's disease. For instance, compounds similar to this compound have demonstrated the ability to inhibit acetylcholinesterase, thus preventing neurodegeneration .
- Therapeutic Potential : The compound's interactions with biological targets suggest its potential as a lead compound in drug development. It may be particularly beneficial in treating conditions characterized by enzyme dysregulation or receptor malfunction .
Organic Synthesis Applications
This compound serves as an important intermediate in several synthetic pathways:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions typical of carbamates, allowing for the introduction of various functional groups into organic molecules. This property makes it valuable for synthesizing more complex organic compounds.
- Coupling Reactions : Due to the presence of the piperidine nitrogen, this compound can participate in coupling reactions with electrophiles, further expanding its utility in organic synthesis.
Case Studies
- Inhibition Studies : A study investigated the inhibitory effects of related compounds on amyloid beta aggregation and acetylcholinesterase activity. Results indicated that these compounds could significantly reduce neurotoxic effects in vitro, highlighting their potential therapeutic role in Alzheimer's disease management .
- Synthesis Pathways : Research on synthetic methods for producing this compound revealed efficient multi-step processes that maintain high purity levels. These methods are essential for preparing the compound for further biological testing and application development.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways in the body. The piperidine moiety in the compound is known to interact with various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Key Observations:
Core Structure : Piperidine-based analogs (e.g., ) exhibit greater flexibility compared to pyrrolidine () or pyridine derivatives (), impacting binding affinity in drug-receptor interactions.
Bromine in ’s pyridine derivative enables Suzuki-Miyaura couplings, a versatility absent in the piperidine-based carbamates.
Molecular Weight : The target compound’s analogs range from 264.32–341.50 g/mol, suggesting tunability for drug-likeness (typically <500 g/mol).
Biological Activity
(S)-tert-Butyl isopropyl(piperidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with tert-butyl and isopropyl groups. Its structural formula can be represented as follows:
This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its pharmacological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied for its potential inhibitory effects on various kinases, particularly those involved in inflammatory responses and neurodegenerative diseases.
Key Mechanisms:
- GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes, including metabolism and cell survival. Inhibitors of GSK-3β are being explored for their therapeutic potential in conditions like Alzheimer's disease and bipolar disorder .
- Inflammatory Pathways : Studies indicate that this compound may suppress the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity | Target | IC50 (nM) | Effect |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 10 - 1314 | Modulation of cell survival |
| Cytokine Production | Pro-inflammatory | Not specified | Reduced cytokine release |
| Neuroprotective Effects | Neuronal Cells | Not specified | Potential protection against neurotoxicity |
Case Studies
- Neuroprotective Effects : In vitro studies using mouse hippocampal neuronal cells (HT-22) demonstrated that compounds similar to this compound exhibited protective effects against oxidative stress-induced cell death. The cytotoxicity assays indicated that at certain concentrations, the compound did not significantly reduce cell viability, highlighting its potential as a neuroprotective agent .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides, the compound was effective in reducing nitric oxide production and pro-inflammatory cytokines, suggesting a therapeutic role in managing inflammatory responses.
Research Applications
The exploration of this compound extends beyond basic research into potential therapeutic applications:
- Therapeutic Development : Ongoing research aims to develop this compound further into a drug candidate for treating neurological disorders and inflammatory diseases.
- Synthetic Chemistry : As an intermediate in organic synthesis, it serves as a building block for more complex pharmaceutical agents, enhancing the development of new therapeutic strategies .
Q & A
What are the recommended synthetic routes for (S)-tert-butyl isopropyl(piperidin-3-yl)carbamate?
The synthesis typically involves Boc protection of the piperidine amine, followed by isopropyl group coupling via nucleophilic substitution or palladium-catalyzed reactions. Key steps include:
- Step 1 : Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to form tert-butyl carbamate .
- Step 2 : Isopropyl group introduction via alkylation or coupling reagents (e.g., HATU/DIPEA) .
- Step 3 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradients) .
Critical intermediates should be verified by ¹H/¹³C NMR and LC-MS to ensure regiochemical fidelity .
How is the enantiomeric purity of this compound determined?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard, using mobile phases like hexane/isopropanol (90:10) to resolve enantiomers . Polarimetry can complement this by measuring specific optical rotation, though it is less sensitive for low enantiomeric excess (ee). Circular dichroism (CD) spectroscopy may also confirm absolute configuration .
What analytical techniques are critical for characterizing the stereochemistry of this compound?
- X-ray crystallography : Resolves absolute configuration using single-crystal diffraction (e.g., SHELXL software for refinement) .
- NOESY NMR : Identifies spatial proximity of protons to confirm stereochemical assignments (e.g., axial vs. equatorial substituents on piperidine) .
- Vibrational circular dichroism (VCD) : Provides complementary stereochemical data via IR-active vibrational modes .
How does the tert-butyl carbamate group influence reactivity in nucleophilic substitutions?
The tert-butyl group imposes steric hindrance, reducing nucleophilic attack at the carbamate carbonyl. However, its electron-withdrawing nature activates the adjacent nitrogen for selective deprotection under acidic conditions (e.g., HCl/dioxane) . This balance enables selective functionalization of the piperidine ring while preserving the carbamate group during multi-step syntheses .
What are the stability considerations for storing this compound?
Store under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases. Stability studies recommend HPLC monitoring every 6 months to detect degradation (e.g., tert-butyl group cleavage) .
What strategies resolve racemic mixtures during synthesis?
- Chiral resolving agents : Use (R)- or (S)-mandelic acid to form diastereomeric salts, separable by crystallization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of intermediates .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal catalysis ensure enantioselective coupling .
What spectroscopic methods confirm the compound’s structure?
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm, singlet), piperidine protons (δ 1.5–3.0 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C) .
- IR spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion) .
How can computational chemistry predict this compound’s biological activity?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonding with the carbamate group .
- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
- MD simulations : Assess conformational stability of the piperidine ring in biological membranes .
What handling precautions are recommended for laboratory use?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
What methodologies study the compound’s metabolic pathways in vitro?
- Liver microsome assays : Incubate with NADPH and monitor metabolites via LC-MS/MS .
- CYP450 inhibition assays : Use fluorescent substrates (e.g., CYP3A4) to assess metabolic interactions .
- Reactive metabolite trapping : Employ glutathione (GSH) to detect electrophilic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
